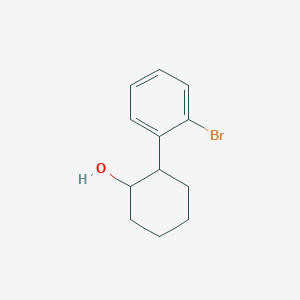

2-(2-Bromophenyl)cyclohexan-1-ol

Description

2-(2-Bromophenyl)cyclohexan-1-ol is an organic compound with the molecular formula C12H15BrO It is a cyclohexanol derivative where a bromophenyl group is attached to the cyclohexane ring

Properties

Molecular Formula |

C12H15BrO |

|---|---|

Molecular Weight |

255.15 g/mol |

IUPAC Name |

2-(2-bromophenyl)cyclohexan-1-ol |

InChI |

InChI=1S/C12H15BrO/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1,3,5,7,10,12,14H,2,4,6,8H2 |

InChI Key |

OLWVEIFZPSXGPE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C1)C2=CC=CC=C2Br)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)cyclohexan-1-ol typically involves the bromination of cyclohexanone derivatives followed by reduction. One common method involves the bromination of 2-phenylcyclohexanone using bromine in the presence of a catalyst, followed by reduction with a suitable reducing agent such as sodium borohydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)cyclohexan-1-ol can undergo several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The bromine atom can be reduced to form a phenylcyclohexanol derivative.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

Oxidation: 2-(2-Bromophenyl)cyclohexanone.

Reduction: 2-Phenylcyclohexanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Bromophenyl)cyclohexan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)cyclohexan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can affect the compound’s binding affinity and specificity towards different targets, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

2-Bromo-2-cyclohexen-1-ol: Another brominated cyclohexanol derivative with different reactivity due to the presence of a double bond.

2-Phenylcyclohexanol: Lacks the bromine atom, resulting in different chemical properties and reactivity.

2-(4-Bromophenyl)cyclohexan-1-ol: Similar structure but with the bromine atom in a different position on the phenyl ring.

Uniqueness

2-(2-Bromophenyl)cyclohexan-1-ol is unique due to the specific positioning of the bromine atom on the phenyl ring, which influences its reactivity and interactions with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its analogs .

Biological Activity

2-(2-Bromophenyl)cyclohexan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a cyclohexanol moiety substituted with a bromophenyl group. The presence of the bromine atom can significantly influence the compound's reactivity and interaction with biological targets.

Potential Targets:

- Sigma Receptors : Compounds with similar structures have been studied for their affinity towards sigma receptors, which are implicated in various neurological disorders and cancer biology .

- Cholinesterase Inhibition : Some derivatives have demonstrated inhibitory effects on cholinesterases, suggesting potential applications in treating conditions like Alzheimer's disease .

Biological Activity Data

The following table summarizes the biological activities reported for compounds structurally related to this compound:

Case Studies

- Cholinesterase Inhibition : A study on structurally similar compounds indicated that certain derivatives exhibited significant inhibitory activity against acetylcholinesterase (AChE), which is crucial in managing Alzheimer's disease. The most potent compounds showed IC50 values ranging from 14.8 to 18.6 nM, highlighting the potential for further exploration of brominated analogs .

- Sigma Receptor Affinity : Research involving sigma receptor ligands has shown that modifications in the phenyl ring can enhance binding affinity. For instance, the introduction of halogens such as bromine has been linked to improved selectivity for sigma receptors, which are promising targets for cancer therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.